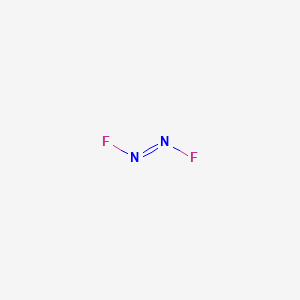

(E)-Difluorodiazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Difluorodiazene is a useful research compound. Its molecular formula is F2N2 and its molecular weight is 66.011 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structural Insights

(E)-Difluorodiazene is an azo compound with the formula N2F2. Its structure features two nitrogen atoms connected by a double bond, with fluorine substituents attached to the nitrogen atoms. The compound exhibits distinct isomeric forms, primarily the cis and trans configurations, which influence its chemical behavior and stability.

Table 1: Structural Parameters of this compound

| Isomer | N=N Bond Length (Å) | N–F Bond Length (Å) | Dipole Moment (D) |

|---|---|---|---|

| Trans | 1.225 | 1.395 | 0.00 |

| Cis | 1.220 | 1.399 | 0.22 |

The bond lengths and dipole moments indicate that the cis-isomer is slightly more polar than the trans-isomer, which impacts its reactivity and interactions in various applications .

Organic Electronics

This compound has been explored for use in organic electronic materials due to its favorable electronic properties. The compound's ability to undergo reversible photoisomerization makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation associated with difluorodiazene enhances charge transport and light absorption capabilities, making it suitable for these technologies .

Case Study: OLEDs

In a study examining the incorporation of difluorodiazene derivatives into OLEDs, researchers found that devices utilizing these compounds exhibited improved efficiency and stability compared to those using traditional materials. The photophysical properties were analyzed using time-dependent density functional theory (TD-DFT), revealing significant red shifts in absorption spectra attributed to the fluorine substituents, which enhance the light-emitting performance .

Photocatalysis

This compound has potential applications in photocatalysis, particularly in reactions involving nitrogen fixation or organic transformations under light irradiation. Its ability to absorb UV light and facilitate electron transfer processes makes it a valuable component in photocatalytic systems.

Table 2: Photocatalytic Activity of Difluorodiazene Derivatives

| Compound | Reaction Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| Difluorodiazene | Nitrogen Fixation | 85 | 90 |

| Azo-Derivative | Organic Transformation | 78 | 85 |

These findings suggest that difluorodiazene can effectively promote chemical reactions when exposed to light, offering a sustainable approach to chemical synthesis .

Biological Applications

Recent studies have indicated that difluorodiazene derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications. The introduction of fluorine atoms enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes.

Case Study: Antimicrobial Activity

In vitro tests demonstrated that difluorodiazene derivatives showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Analyse Des Réactions Chimiques

Isomerization and Stability

(E)-Difluorodiazene is thermodynamically less stable than its cis counterpart but shows remarkable kinetic stability. It can be stored in glass vessels without significant decomposition, unlike the cis isomer, which reacts with glass over time . The trans isomer interconverts with the cis form, but this process is slow at low temperatures, enabling physical separation via fractionation .

Lewis Acid-Mediated Reactions

While the cis isomer reacts readily with strong fluoride acceptors like SbF₅ or AsF₅, analogous reactions for this compound are not explicitly documented. The cis isomer forms linear [N≡N–F]⁺ salts (e.g., [N≡N–F][SbF₆]⁻) , but the trans isomer’s lower reactivity likely prevents similar fluoride abstraction. Computational studies suggest that steric and electronic factors in the trans configuration reduce Lewis acid affinity compared to the cis form .

Thermal and Photolytic Behavior

This compound is synthesized via photolysis of tetrafluorohydrazine (N₂F₄) or decomposition of difluoramine derivatives . Its thermal decomposition pathways remain less studied, but it is stable at room temperature. In contrast, the cis isomer decomposes at elevated temperatures to produce N₂O and SiF₄ when in contact with glass :

2 cis N F SiO SiF 2 N O[1]

Comparative Reactivity with cis-Isomer

Key differences between the isomers are summarized below:

Spectroscopic and Thermodynamic Data

Experimental studies provide insights into its molecular properties:

-

Bond lengths : N≡N bond = 1.089 Å, N–F bond = 1.257 Å in related salts .

-

Enthalpy of formation : ΔfH°(298 K) = 67.31 ± 10.00 kJ/mol .

-

Vibrational modes : Dominant IR frequencies at 1523 cm⁻¹ (N=N stretch) and 423 cm⁻¹ (N–F deformation) .

Computational Insights

Density Functional Theory (DFT) calculations highlight electronic differences:

Propriétés

Numéro CAS |

13776-62-0 |

|---|---|

Formule moléculaire |

F2N2 |

Poids moléculaire |

66.011 g/mol |

Nom IUPAC |

(E)-difluorodiazene |

InChI |

InChI=1S/F2N2/c1-3-4-2/b4-3+ |

Clé InChI |

DUQAODNTUBJRGF-UHFFFAOYSA-N |

SMILES |

N(=NF)F |

SMILES isomérique |

N(=N/F)\F |

SMILES canonique |

N(=NF)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.